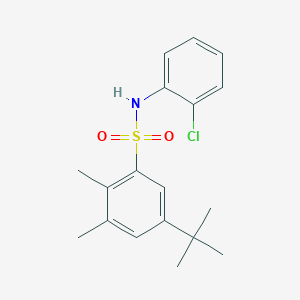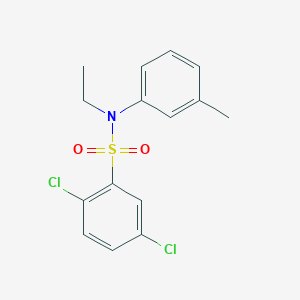
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, also known as TCS, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCS is a member of the sulfonamide family of compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular metabolism and growth. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, and to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has been shown to have a wide range of biological activities. However, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide also has several limitations. It is relatively unstable, and can degrade over time, making it difficult to work with in some experiments. Additionally, N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to have some toxic effects on certain cell types, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several areas of future research that could be pursued with regards to N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of new synthetic methods for N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide and related compounds, which could improve the yield and purity of these compounds. Another area of interest is the investigation of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide as a potential treatment for other diseases, such as fungal infections and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, and to identify any potential side effects or toxicities associated with its use.
Synthesemethoden
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide can be synthesized using a variety of methods, including condensation reactions between 3-chloro-4-hydroxy-1-naphthaldehyde and 2,4,5-trimethylbenzenesulfonamide. Other methods involve the use of different aldehydes and sulfonamides as starting materials, with varying degrees of success.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antifungal, antibacterial, and anticancer properties. N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer.
Eigenschaften
Molekularformel |
C19H16ClNO3S |
|---|---|
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16ClNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
InChI-Schlüssel |
IDGPWWUNUNIEQY-FXBPSFAMSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)



![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)
